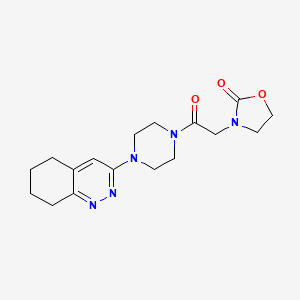
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzazepine derivatives has been reported through various methods. A notable approach involves the spontaneous transformation of 3-phenyl-3-(2-aminoethyl)phthalide compounds in the absence of solvents into tetrahydro-benzazepin-ones, which further undergo dehydration to form dihydro-benzazepin-ones in sulfuric acid (Ackerman et al., 1972). Another method involves a one-pot, three-component condensation reaction for synthesizing tetrahydro-benzodiazepine derivatives, indicating the versatility and complexity of approaches available for constructing the benzazepine core (Shaabani et al., 2009).
Molecular Structure Analysis
The structural analysis of benzazepines, including compounds similar to 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol, reveals a diverse range of configurations and stereochemistry. Studies on enantiomerically pure tetrahydro-benzazepin-1-ols have demonstrated the significance of stereochemistry in affecting biological activity, highlighting the importance of molecular structure analysis in understanding these compounds' functions (Tewes et al., 2015).
Chemical Reactions and Properties
Benzazepines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepines through rhodium-catalyzed hydroaminomethylation indicates the compounds' capacity for functionalization and the development of complex molecules (Vieira & Alper, 2008). Furthermore, structural modifications, such as the introduction of methoxy and methylenedioxy groups, have been achieved, showcasing the versatility of chemical transformations applicable to benzazepines (Pecherer et al., 1972).
Scientific Research Applications
Synthesis and Structural Analysis
X-ray Diffraction Data and Synthesis Techniques : Various studies have focused on the synthesis and structural analysis of compounds similar to 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol. For example, the synthesis of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and its X-ray powder diffraction pattern were analyzed, revealing crystallization in a monoclinic system (Macías et al., 2011).
Stereoselective Synthesis : The stereoselective synthesis of novel 2-alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, including methods like intramolecular nitrone–olefin 1,3-dipolar cycloaddition and reductive cleavage, has been a topic of research, indicating the compound's significance in stereochemistry (Quintero et al., 2012).
Pharmacological Applications
NMDA Receptor Antagonists : Compounds structurally related to this compound have been synthesized and evaluated as GluN2B selective NMDA receptor antagonists. These studies highlight the potential use of such compounds in targeting NMDA receptors for therapeutic purposes (Tewes et al., 2015).
Muscarinic Receptor Antagonists : Research on tetrahydro-[1H]-2-benzazepin-4-ones, structurally similar to this compound, has explored their potential as selective muscarinic (M3) receptor antagonists. This indicates the compound's relevance in the development of new drugs targeting muscarinic receptors (Bradshaw et al., 2008).
Mechanism of Action
Target of Action
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol belongs to the class of benzazepines, which are biologically important heterocyclic systems . Benzazepines have been known to exhibit a wide range of pharmacological activities, including treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, making them effective in the treatment of hyperlipidemia .
Mode of Action
Benzazepines, in general, are known to interact with various targets depending on their structure . For instance, they can act as sodium channel blockers or inhibitors of squalene synthase . The specific interaction of this compound with its targets would result in changes in cellular processes, leading to its therapeutic effects.
Biochemical Pathways
These could include pathways related to cardiovascular function, immune response, lipid metabolism, and sodium ion transport .
Result of Action
The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. Given the known activities of benzazepines, potential effects could include modulation of sodium channels, inhibition of squalene synthase, and antibacterial activity . These effects could lead to changes in cellular function and contribute to the compound’s therapeutic effects.
Future Directions
properties
IUPAC Name |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOUUOPDBURLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)



